1,3-Ditiano

Descripción general

Descripción

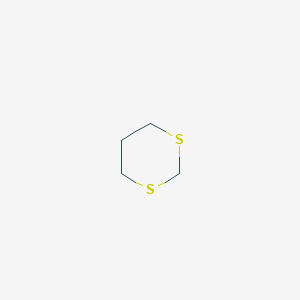

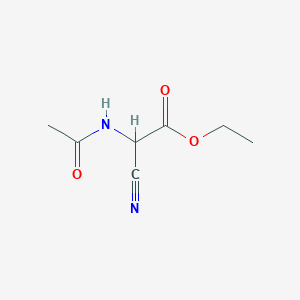

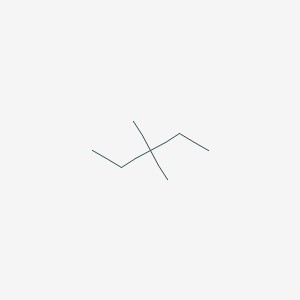

1,3-Ditiano es un compuesto organosulfurado con la fórmula molecular C4H8S2. Es uno de los tres isómeros de la fórmula (CH2)4S2, siendo los otros 1,2-ditiano y 1,4-ditiano . This compound es un sólido incoloro que se utiliza a menudo en la síntesis orgánica como grupo protector para compuestos carbonílicos y como reactivo en reacciones de umpolung .

Aplicaciones Científicas De Investigación

1,3-Ditiano tiene varias aplicaciones en la investigación científica, incluyendo:

Química:

- Se utiliza como grupo protector para compuestos carbonílicos en la síntesis orgánica multipaso .

- Se emplea en reacciones de umpolung, como la reacción de Corey-Seebach, para invertir la polaridad de los compuestos carbonílicos .

Biología y Medicina:

- Se han explorado los derivados de this compound por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas .

Industria:

Mecanismo De Acción

El mecanismo de acción de 1,3-ditiano implica su capacidad para actuar como un agente acilante nucleófilo. En la reacción de Corey-Seebach, el this compound litiado actúa como un anión acilo enmascarado que puede reaccionar con varios electrófilos . Esta reacción permite la inversión de la reactividad normal de los átomos de carbono acilo, permitiendo la formación de enlaces carbono-carbono con nucleófilos .

Análisis Bioquímico

Biochemical Properties

1,3-Dithiane can easily be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . It interacts with various biomolecules, including enzymes and proteins, to exert its biochemical effects .

Cellular Effects

The effects of 1,3-Dithiane on cells and cellular processes are largely dependent on its interactions with various biomolecules. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 1,3-Dithiane exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is complex and involves a variety of biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Dithiane can change over time. This includes its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 1,3-Dithiane can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

1,3-Dithiane is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

1,3-Dithiane is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 1,3-Dithiane and its effects on activity or function are complex. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Métodos De Preparación

1,3-Ditiano se puede sintetizar mediante la reacción de 1,3-propanditiol con formaldehído . La reacción normalmente implica el uso de un catalizador ácido para facilitar la formación de la estructura cíclica del tioacetal .

Ruta Sintética:

Reactivos: 1,3-propanditiol y formaldehído

Catalizador: Catalizador ácido (por ejemplo, ácido clorhídrico)

Condiciones: La reacción se lleva a cabo normalmente a temperatura ambiente.

Métodos de Producción Industrial:

- La producción industrial de this compound sigue rutas sintéticas similares, pero puede implicar condiciones optimizadas para un mayor rendimiento y pureza. Se han utilizado catalizadores como el triflato de itrio y el ácido tungstofosfórico para lograr una alta quimioselectividad y rendimiento .

Análisis De Reacciones Químicas

1,3-Ditiano experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación:

Reactivos: Permanganato de potasio, tetróxido de osmio, trióxido de cromo

Condiciones: Se llevan a cabo normalmente en un disolvente orgánico como el diclorometano

Productos: Derivados oxidados de this compound

Reducción:

Reactivos: Gas hidrógeno con catalizadores de níquel o rodio, zinc con ácido clorhídrico, hidruro de litio y aluminio

Condiciones: Las reacciones de reducción se llevan a cabo a menudo en condiciones suaves para evitar la sobre-reducción

Productos: Formas reducidas de this compound

Sustitución:

Reactivos: Haluros de alquilo, sulfonatos, triflatos

Condiciones: Las reacciones se llevan a cabo normalmente en presencia de una base como la diisopropilamida de litio

Productos: Derivados de ditiano sustituidos

Productos Principales:

Comparación Con Compuestos Similares

1,3-Ditiano es similar a otros isómeros de ditiano, como 1,2-ditiano y 1,4-ditiano, así como a 1,3-ditioano .

Compuestos Similares:

1,2-Ditiano: Un isómero con átomos de azufre en las posiciones 1 y 2.

1,4-Ditiano: Un isómero con átomos de azufre en las posiciones 1 y 4.

1,3-Ditioano: Un compuesto similar con una estructura cíclica de cinco miembros.

Singularidad de this compound:

Propiedades

IUPAC Name |

1,3-dithiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8S2/c1-2-5-4-6-3-1/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQADWIOXOXRPLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCSC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198516 | |

| Record name | 1,3-Dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder with a stench; [Alfa Aesar MSDS], Solid | |

| Record name | 1,3-Dithiane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19259 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-Dithiane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

505-23-7 | |

| Record name | 1,3-Dithiane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dithiane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dithiane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dithiane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DITHIANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63527N060G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-Dithiane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

54 °C | |

| Record name | 1,3-Dithiane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,3-dithiane?

A1: 1,3-Dithiane has the molecular formula C4H8S2 and a molecular weight of 120.23 g/mol.

Q2: What is the conformational preference of 1,3-dithiane?

A2: 1,3-Dithiane primarily exists in a chair conformation, similar to cyclohexane. This has been confirmed by X-ray crystallography and spectroscopic studies. []

Q3: How does the presence of substituents at the 2-position affect the conformation of 1,3-dithiane?

A3: Substituents at the 2-position of 1,3-dithiane generally prefer to occupy the axial position due to stereoelectronic effects. This preference has been observed for various substituents, including alkyl, aryl, and silyl groups. [, , ]

Q4: How does the incorporation of a sulfur atom into the ring structure of 1,3-dioxane affect its liquid crystal properties?

A4: Replacing an oxygen atom in 1,3-dioxane with sulfur to form 1,3-dithiane generally lowers the transition temperatures of the nematic to isotropic transitions. This is observed in both monomeric and polymeric systems. []

Q5: Does the sulfur oxidation state in 1,3-dithiane derivatives impact NMR coupling constants?

A5: Yes, theoretical and experimental studies show that oxidation of sulfur atoms in 1,3-dithiane derivatives significantly influences long-range 4J(HH) coupling constants. This is attributed to hyperconjugative interactions involving the S=O group. []

Q6: What is the significance of 1,3-dithiane in organic synthesis?

A6: 1,3-Dithiane is widely employed as a protecting group for carbonyl compounds and as an acyl anion equivalent in organic synthesis. [, , ]

Q7: How can 1,3-dithianes be deprotonated and what is the reactivity of the resulting anion?

A7: 1,3-Dithianes can be readily deprotonated at the 2-position using strong bases like n-butyllithium (n-BuLi). The resulting 2-lithio-1,3-dithiane is a versatile nucleophile and reacts with various electrophiles, including aldehydes, ketones, and alkyl halides. [, , ]

Q8: Can 2-chloro-1,3-dithiane be used as a formyl cation equivalent?

A8: Yes, 2-chloro-1,3-dithiane acts as a convenient formyl cation equivalent. It reacts with Grignard reagents, enamines, and other nucleophiles to provide substituted 1,3-dithianes, which can be subsequently hydrolyzed to aldehydes. [, ]

Q9: How can 1,3-dithianes be converted back to carbonyl compounds?

A9: 1,3-Dithiane protecting groups can be removed under oxidative conditions using reagents like mercury(II) oxide (HgO), cerium(IV) ammonium nitrate (CAN), or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). []

Q10: Can 1,3-dithianes be used in transition-metal-catalyzed asymmetric reactions?

A10: Yes, palladium-catalyzed asymmetric allylic substitution reactions using 1,3-dithianes as nucleophiles have been reported. These reactions provide access to enantioenriched products with excellent yields and selectivity. []

Q11: Describe a pot-economical approach to synthesize α-thioether ketones and orthothioesters.

A11: Treating 2-aryl-1,3-dithianes with n-BuLi under air exposure results in an autoxidative condensation, yielding α-thioether ketones and orthothioesters in good yields. This method efficiently utilizes three molecules of the starting 1,3-dithiane, minimizing waste generation. []

Q12: How can 1,3-dithianes be used as ligands in coordination chemistry?

A12: 1,3-Dithianes can act as bridging ligands in the construction of coordination polymers. They typically coordinate to metal centers through their sulfur atoms. []

Q13: How does the substituent on the 1,3-dithiane ring influence the structure of copper(I) coordination polymers?

A13: The substituent at the 2-position of 1,3-dithiane significantly impacts the dimensionality and overall architecture of copper(I) coordination polymers. Different substituents lead to varying coordination modes and result in the formation of diverse 0D to 3D networks. []

Q14: What is the role of reaction conditions in determining the structure of coordination polymers based on 1,3-dithiane ligands?

A14: Reaction conditions, such as solvent and temperature, also play a crucial role in controlling the self-assembly process and determining the final structure of coordination polymers. []

Q15: Have organolanthanide complexes containing a σ-bonded 1,3-dithiane been reported?

A15: Yes, new organolanthanide complexes, such as [M(C5H4But)2(C4H7S2-1,3)]·LiCl·2thf (M = Lu or Y), featuring a σ-bond between the lanthanide metal center and the 2-carbon atom of 1,3-dithiane have been synthesized and structurally characterized. []

Q16: Are there any examples of 1,3-dithiane derivatives exhibiting biological activity?

A16: Yes, certain 5-dimethylamino-1,3-dithiane derivatives substituted with electron-withdrawing groups at the 2-position have demonstrated promising insecticidal and acaricidal activities. []

Q17: What is the proposed mechanism of action for the insecticidal activity of 5-dimethylamino-1,3-dithiane derivatives?

A17: It is suggested that these 1,3-dithiane derivatives act as prodrugs and are metabolized in vivo to nereistoxin, a potent neurotoxin found in marine worms. []

Q18: Can 1,3-dithianes be enantioselectively oxidized to chiral sulfoxides?

A18: Yes, modified Sharpless sulfoxidation conditions using titanium tetraisopropoxide (Ti(OiPr)4), diethyl L-(+)-tartrate, and tert-butyl hydroperoxide have been successfully employed for the enantioselective oxidation of 2-substituted-1,3-dithianes to their corresponding sulfoxides. [, ]

Q19: How does the substituent at the 2-position affect the enantioselectivity of 1,3-dithiane oxidation?

A19: The enantioselectivity of the Sharpless sulfoxidation is significantly influenced by the nature of the substituent at the 2-position of 1,3-dithiane. Different substituents can lead to variations in the steric and electronic environment around the sulfur atom, affecting the approach of the oxidizing agent. []

Q20: Has the in vitro metabolism of 1,3-dithiane derivatives been investigated?

A20: Yes, studies on theophylline derivatives containing 1,3-dithiane, 1,3-oxathiolane, and 1,3-dioxane rings showed that metabolic transformations occur regioselectively at the 7-cycloalkyl side chain. Notably, only the 1,3-dioxane derivative underwent enzymatic ring cleavage, while the thioacetal derivatives were metabolized through sulfur oxidation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bromo-3-methylbicyclo[1.1.1]pentane](/img/structure/B146834.png)